3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
“3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides, which are used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications
Antitubercular Agents
Thieno[3,2-d]pyrimidin-4(3H)-ones have been designed and synthesized as potential antitubercular agents. Some compounds in this class have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. These compounds were found to be non-cytotoxic against four cell lines, making them promising candidates for further development as antitubercular drugs .
Antitumor Agents
Novel thieno[3,2-d]pyrimidine derivatives have been evaluated as potent antitumor agents. These compounds, including our compound of interest, have been synthesized as EZH2 inhibitors and tested against various cancer cell lines. The most promising compounds exhibited remarkable antitumor activity with low toxicity, suggesting their potential as chemical tools for the optimization and evaluation of new EZH2 inhibitors .
Enzyme Inhibition
Thieno[3,2-d]pyrimidin-4-amines, closely related to our compound, have been reported to inhibit the Cyt-bd enzyme in mycobacteria. This inhibition is part of an initial structure-activity relationship study of compounds against three mycobacterial strains, which could lead to new therapeutic approaches for treating mycobacterial infections .
Palladium-Catalyzed Coupling Reactions
The compound has been used in palladium-catalyzed coupling reactions with aryl iodides. This process synthesizes new thiazolopyrimidinones, which are of interest due to their pharmacological properties, including anti-inflammatory and analgesic activities .
Anticancer Activity
Derivatives containing the pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines. Some of these derivatives demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of a variety of heterocyclic compounds, including pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one. These compounds have potential applications in medicinal chemistry due to their structural similarity to biologically active molecules .
properties
IUPAC Name |
3-phenyl-2-prop-2-ynylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h1,3-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFOKIFISBETIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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